1,3-Bis(2,5-dimethoxyphenyl)thiourea
CAS No.:
Cat. No.: VC11123748
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O4S |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 1,3-bis(2,5-dimethoxyphenyl)thiourea |
| Standard InChI | InChI=1S/C17H20N2O4S/c1-20-11-5-7-15(22-3)13(9-11)18-17(24)19-14-10-12(21-2)6-8-16(14)23-4/h5-10H,1-4H3,(H2,18,19,24) |
| Standard InChI Key | FWKKWSZJNRXNNF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=CC(=C2)OC)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a central thiourea moiety (-NH-CS-NH-) flanked by two 2,5-dimethoxyphenyl groups. Each phenyl ring bears methoxy (-OCH₃) substituents at the 2- and 5-positions, creating a symmetrical arrangement. The molecular formula is C₁₇H₂₀N₂O₄S, with a calculated molecular weight of 348.42 g/mol. The methoxy groups introduce steric bulk and electron-donating effects, which influence the compound’s reactivity and intermolecular interactions .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₄S |
| Molecular Weight | 348.42 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 6 (2×OCH₃, 1×S, 1×O) |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) |
The thiourea core adopts a planar configuration, with the sulfur atom participating in resonance stabilization. X-ray crystallographic studies of analogous thioureas reveal intramolecular hydrogen bonding between the NH groups and sulfur, which stabilizes the thione tautomer .
Synthetic Routes and Optimization
Conventional Synthesis
The most plausible route to 1,3-bis(2,5-dimethoxyphenyl)thiourea involves a two-step process:
-
Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate:
Reacting 2,5-dimethoxyaniline with thiophosgene (CSCl₂) in anhydrous dichloromethane yields the corresponding isothiocyanate. This intermediate is highly reactive and requires careful handling under inert conditions . -
Condensation with 2,5-Dimethoxyaniline:
The isothiocyanate reacts with a second equivalent of 2,5-dimethoxyaniline in the presence of a base (e.g., triethylamine) to form the thiourea derivative. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate .
Alternative Methods
-
Ultrasonication-Assisted Synthesis:
Modern techniques employ ultrasonication to accelerate reaction rates and improve yields. For example, chalcone derivatives have been condensed with thiourea under ultrasonication at 50°C to yield dihydropyrimidine-thiones in >80% yields . Adapting this method could streamline the synthesis of the target compound. -
Green Chemistry Approaches:
Solvent-free reactions or aqueous ethanol systems reduce environmental impact. A study by Aly et al. demonstrated that acylthioureas can be synthesized in water with catalytic acetic acid, achieving yields comparable to traditional methods .
Spectroscopic and Analytical Profiles
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
Expected signals include: -
¹³C NMR:
Key resonances include:
Infrared (IR) Spectroscopy
The IR spectrum would exhibit:
-
N-H stretches at ~3200–3300 cm⁻¹.
-
C=S stretch at ~1250–1350 cm⁻¹.
| Activity | Predicted IC₅₀/EC₅₀ | Mechanism |
|---|---|---|
| Antiproliferative | 5–20 µM | Tubulin polymerization inhibition |
| Antioxidant | Moderate | Radical scavenging |
| Antimicrobial | Variable | Membrane disruption |
Challenges and Future Directions
-
Synthetic Scalability: Optimizing yields and purity for large-scale production remains a hurdle.
-
Structure-Activity Relationships (SAR): Systematic modifications (e.g., replacing methoxy with ethoxy) could enhance selectivity or potency.
-
In Vivo Studies: Assessing pharmacokinetics and toxicity profiles is critical for drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume